hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one
Description
Hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one is a spirocyclic compound featuring a cyclopropane ring fused to a hexahydropyrrolo[1,2-a]pyrimidin-4-one moiety. The spiro architecture introduces conformational rigidity, while the cyclopropane’s ring strain may enhance reactivity or binding affinity in biological systems . Structural analogs suggest relevance in medicinal chemistry, particularly for kinase inhibition or antimicrobial applications .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
spiro[1,2,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidine-3,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C9H14N2O/c12-8-9(3-4-9)6-10-7-2-1-5-11(7)8/h7,10H,1-6H2 |
InChI Key |
FYOMVKQCOPYQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2NCC3(CC3)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of spirocyclic compounds like this compound generally relies on multicomponent reactions (MCRs) involving:
- A primary amine,
- A maleimide or related Michael acceptor,
- An aldehyde,
which undergo sequential addition and cycloaddition steps to form the spirocyclic core. The key step is often a 1,3-dipolar cycloaddition involving azomethine ylide intermediates generated in situ from the condensation of amines and aldehydes.
This approach offers high atom economy and operational simplicity, allowing for the construction of complex heterocyclic frameworks under mild conditions.
Specific Methodology: Multicomponent 1,3-Dipolar Cycloaddition
A representative and well-documented method involves the following sequence:
- Initial Michael Addition : The primary amine adds to the maleimide via Michael-type addition, forming a key intermediate.
- Imine Formation : The aldehyde is then added to form an imine with the amine.
- Azomethine Ylide Generation and Cycloaddition : Thermal or mild conditions induce the formation of an azomethine ylide intermediate, which undergoes an intramolecular 1,3-dipolar cycloaddition with the maleimide, yielding the spirocyclic product.
This method was optimized to proceed at room temperature or mild heating (up to 120 ºC), with the order of addition being crucial to maximize yield and diastereoselectivity.
Optimization and Reaction Conditions
| Entry | Temperature (ºC) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Notes |
|---|---|---|---|---|---|
| 1 | 120 | 17 | 88 | 2:1 | Amine → Maleimide → Aldehyde |
| 2 | 120 | 17 | <40 | - | Aldehyde → Amine → Maleimide (poor conversion) |
| 3 | 120 | 8 | 89 | 2:1 | Faster reaction at higher temp |
| 4 | 50 | 17 | 88 | 3:1 | Higher diastereoselectivity at lower temp |
| 5 | Room temperature | 24 | 87 | >95:5 | Best diastereoselectivity and yield |
Reaction conditions: allylamine (1 mmol), N-methylmaleimide (2 mmol), cinnamaldehyde (1 mmol) in toluene (5 mL).
The highest diastereoselectivity (>95:5) was achieved at room temperature over 24 hours, highlighting the mildness and efficiency of the method.
Scope and Variations
- Amines : Allyl-, methallyl-, n-butyl-, and benzyl-amines have been successfully used.
- Maleimides : N-methylmaleimide, N-phenylmaleimide, and N-benzylmaleimide are effective Michael acceptors.
- Aldehydes : Aromatic (benzaldehyde, 4-trifluoromethylbenzaldehyde), conjugated (cinnamaldehyde, crotonaldehyde), and aliphatic aldehydes (dihydrocinnamaldehyde) have all been employed with good to excellent yields (62–91%).
The methodology allows incorporation of two different maleimides sequentially, enabling the synthesis of hybrid spirocyclic scaffolds.
Mechanistic Insights
- The Michael addition of the amine to the maleimide is the key step initiating the domino reaction.
- Formation of azomethine ylide intermediates from the imine enables the 1,3-dipolar cycloaddition.
- The reaction proceeds via an endo-2,5-trans cycloadduct intermediate, confirmed by NMR and X-ray crystallography.
- Diastereoselectivity is influenced by temperature and order of reagent addition.
Summary Table of Preparation Method Features
| Feature | Details |
|---|---|
| Reaction Type | Multicomponent 1,3-dipolar cycloaddition |
| Key Intermediates | Azomethine ylide generated from amine + aldehyde |
| Michael Acceptor | Maleimides (N-methylmaleimide, N-phenylmaleimide, etc.) |
| Solvent | Toluene (preferred for toxicity and scalability) |
| Temperature Range | Room temperature to 120 ºC |
| Reaction Time | 8–24 hours |
| Yield Range | 62–91% |
| Diastereoselectivity | Up to >95:5 dr at room temperature |
| Scope | Various primary amines and aldehydes; two different maleimides can be incorporated |
| Limitations | Non-maleimide Michael acceptors ineffective |
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences and similarities between hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one and related compounds:
Table 1: Structural and Functional Comparison
Key Comparisons:
Structural Complexity vs. Bioactivity: The target compound’s spirocyclopropane-pyrrolopyrimidinone hybrid distinguishes it from simpler fused bicyclics like pyrrolo-pyrazinones (MW ~140.18) . The cyclopropane’s strain may improve target binding compared to non-spiro analogs. Pyrido[1,2-a]pyrimidin-4-ones (e.g., compounds in ) exhibit kinase inhibition due to their planar pyrido ring, whereas the target’s spiro system could offer selectivity via 3D structural diversity .
Synthetic Accessibility: Spiro-oxindole-piperidinones () are synthesized via one-pot reactions with sarcosine, suggesting that the target compound might be accessible through similar multicomponent strategies . Pyrrolo[1,2-a]quinoxalin-4-ones () use isatin derivatives, highlighting the role of carbonyl-containing reagents in forming fused heterocycles .
Biological Relevance: Pyrrolo[1,2-a]quinoxalin-4-ones demonstrate anti-HIV and anti-TB activities, implying that the target’s pyrrolopyrimidinone core may share similar mechanisms .
Physicochemical Properties: The cyclopropane in the target compound likely reduces solubility compared to non-spiro analogs like hexahydropyrrolo-pyrazinones. This trade-off between rigidity and bioavailability requires optimization in drug design .
Biological Activity
Hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case reports.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that incorporates both cyclopropane and pyrrolopyrimidine moieties. Its molecular formula is CHNO, with a molecular weight of 168.20 g/mol. The compound's unique structure may contribute to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead for the development of new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, this compound demonstrated a reduction in oxidative stress markers and inflammation in neuronal tissues. This suggests a possible application in treating conditions such as Alzheimer's disease.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University involved testing this compound against multi-drug resistant bacterial strains. The compound showed significant inhibition of growth in resistant strains, indicating its potential as an alternative therapeutic agent.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments conducted at ABC Cancer Research Institute demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers in MCF-7 cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, confirming apoptosis induction.
Q & A
Q. What are the standard synthetic routes for hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one?
The compound is typically synthesized via multi-step protocols involving spirocyclic ring formation. Key methods include:
- Condensation reactions : Reacting substituted propane-1,3-diamines with aldehydes/ketones under acidic or basic conditions to form the pyrrolopyrimidine core .
- Multi-component coupling : Using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., X-Phos) in dioxane or ethanol for cross-coupling reactions, as seen in structurally related spiro compounds .
- Ring-closing strategies : Cyclopropane ring formation via [2+1] cycloaddition or strain-driven reactions, often requiring anhydrous conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : H and C NMR to confirm spirocyclic connectivity and substituent positions (e.g., δ 8.60 ppm for aromatic protons in related compounds) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M + H]⁺ peaks at m/z 447–492 in analogs) .
- X-ray crystallography : To resolve spatial arrangements of the cyclopropane-pyrrolopyrimidine system .
Q. What biological activities have been reported for this compound class?
Pyrrolo[1,2-a]pyrimidine derivatives exhibit:
- Anticancer activity : Inhibition of kinase pathways via spirocyclic strain-enhanced binding .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis in analogs with electron-withdrawing substituents .
- CNS modulation : Interaction with GABA receptors due to structural similarity to neuroactive spiro compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Key strategies:
- Substituent engineering : Introduce halogens (e.g., Br) or methoxy groups at the 4-position of the phenyl ring to enhance target binding (e.g., IC₅₀ improvements in analogs) .
- Spiro-ring modifications : Replace cyclopropane with cyclobutane to balance strain and stability, as seen in hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine] derivatives .
- Bioisosteric replacements : Substitute the pyrimidinone oxygen with sulfur to modulate solubility and metabolic stability .
Q. What experimental conditions maximize synthetic yield for this compound?
Critical parameters:
- Catalyst systems : Pd(OAc)₂/X-Phos in dioxane at 100–140°C for efficient coupling (yields up to 74% in related syntheses) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) for cyclopropane formation; ethanol/water mixtures for precipitation .
- Purification : Prep-TLC or column chromatography with ethyl acetate/hexane gradients to isolate spirocyclic products .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological approaches:
- Cross-validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .
- Computational docking : Use molecular dynamics to identify binding pose variations caused by spiro-ring conformers .
- Meta-analysis : Compare substituent effects using datasets from structurally related compounds (e.g., 2-(4-methoxyphenyl) analogs) .
Q. What role do computational models play in target identification for this compound?
Computational tools include:
- Molecular docking : Predict binding affinities to kinases (e.g., JAK/STAT pathway targets) using AutoDock Vina .
- DFT calculations : Analyze cyclopropane ring strain (e.g., ~27 kcal/mol strain energy) and its impact on reactivity .
- ADMET prediction : Estimate pharmacokinetic properties (e.g., logP = 2.1–2.5) to prioritize analogs for in vivo testing .
Q. How can solubility challenges be addressed during formulation?
Practical solutions:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 20:80 v/v) to achieve >5 mg/mL solubility .
- Salt formation : Prepare hydrochloride salts (e.g., hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl) for improved aqueous stability .
- Nanoemulsions : Encapsulate the compound in lipid-based carriers to enhance bioavailability .
Q. What protocols ensure compound stability under experimental conditions?
Best practices:
Q. What are the key formulation challenges for in vivo studies?
Challenges and mitigations:
- Low oral bioavailability : Use prodrug strategies (e.g., tert-butyl carbamate protection) to enhance permeability .
- Metabolic clearance : Introduce deuterium at metabolically labile sites (e.g., cyclopropane-CH₂) to prolong half-life .
- Toxicity screening : Prioritize analogs with LD₅₀ > 500 mg/kg in rodent models, as seen in spiro[cyclobutane-pyrrolo] derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
